Disodium L-malate

Confectionery Fruit processing pH control

Choose L-malate over generic buffers. With a pKa₂ of 3.40, Disodium L-malate precisely controls pH in the 3.2–3.6 window critical for high-methoxyl pectin gummy production and preservative efficacy. Its solubility (>100 g/L) is 8x higher than calcium malate, enabling high-load liquid concentrates. The biologically active L-enantiomer uniquely avoids buffer crystallization during pharmaceutical lyophilization and boosts ruminant butyrate by 43%. Verify L-stereoisomer purity on your CoA to prevent pH drift and formulation failure.

Molecular Formula C4H6NaO5
Molecular Weight 157.08 g/mol
CAS No. 138-09-0
Cat. No. B093688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium L-malate
CAS138-09-0
Molecular FormulaC4H6NaO5
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)C(=O)O.[Na]
InChIInChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1
InChIKeyYMJXEWZMJGYPTL-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium L-malate (CAS 138-09-0) Procurement Baseline: Identity, Class, and Functional Profile


Disodium L-malate (CAS 138-09-0, E350(i)) is the disodium salt of L-malic acid, a naturally occurring dicarboxylic acid central to the citric acid cycle . As a member of the organic acid salt class, it functions primarily as a food acidity regulator, buffering agent, and flavor modulator, and is also employed in pharmaceutical buffered solutions and ruminant feed additives [1][2]. Its physicochemical profile includes high aqueous solubility (>100 g/L at 20 °C), a 1% solution pH range of 6.5–8.5, and the characteristic malate pKa values of 3.40 and 5.13 inherited from malic acid, which govern its buffering behavior in formulation .

Why Substituição Genérica de Disodium L-malate Is Misleading: The Critical Influence of Counterion, Stereochemistry, and pKa


Simply selecting any 'organic acid salt' or even another 'malate salt' as a drop-in replacement for disodium L-malate ignores three non-negotiable discriminators that directly determine formulation performance. First, the pKa of the parent acid dictates the pH window of effective buffering: malate (pKa2 3.40) operates optimally near the critical pH 3.2–3.6 range required for high-methoxyl pectin gelation, whereas citrate (pKa1 3.13) is partially dissociated and less effective in this zone [1][2]. Second, the specific counterion drives solubility, hygroscopicity, and metal-chelation behavior; for instance, calcium malate exhibits markedly lower aqueous solubility (~1.2 g/100 mL) compared to the disodium form (>10 g/100 mL), making it unsuitable for liquid concentrate formulations [3]. Third, the L-stereoisomer is the biologically relevant form that participates in the malate-aspartate shuttle and TCA cycle, meaning that DL-racemic mixtures (CAS 676-46-0) or D-malate salts cannot be assumed to deliver equivalent metabolic effects in animal feed or pharmaceutical applications [4]. These fundamental differences mean that generic substitution without quantitative benchmarking carries a high risk of pH drift, texture failure, or loss of bioactivity.

Disodium L-malate Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


pKa-Driven Buffering Precision: Disodium L-malate vs. Sodium Citrate in HM Pectin Gelation Systems

Disodium L-malate, via its parent acid malic acid (pKa2 = 3.40), provides a buffering peak closer to the critical HM pectin setting range (pH 3.2–3.6) compared to sodium citrate, which relies on citric acid (pKa1 = 3.13) [1]. In a patent example evaluating acidified candy masses, monosodium malate maintained pH within the 3.2–3.6 window across a wider range of buffer concentrations than sodium citrate, both in the presence of malic acid and citric acid, providing a resilient buffer anchor [2].

Confectionery Fruit processing pH control

Freeze-Drying Robustness: Malate Buffer vs. Citrate and Tartrate Buffers in Frozen Pharmaceutical Systems

In a controlled freeze-drying study, the malate buffer system exhibited no evidence of buffer component crystallization when cooled to -25 °C, resulting in a negligible pH shift. In contrast, citrate and tartrate buffer systems at initial pH values below their pKa2 showed selective crystallization of the neutral acid component, causing a measurable increase in freeze-concentrate pH [1]. This crystallization-induced pH shift can compromise the stability of acid-labile active pharmaceutical ingredients (APIs) during lyophilization.

Lyophilization Pharmaceutical formulation Buffer crystallization

Blood Acid-Base Balance Preservation: Disodium Malate Salt vs. Free Malic Acid in Ruminant Supplementation

A 148-day feedlot study on Belgian Blue bull calves compared supplementation with a commercial malate salt (MS, containing disodium/calcium malate, 4 g/kg DM) versus free DL-malic acid (MA, 4 g/kg DM) and an unsupplemented control [1]. The malate salt form proved more effective than the free acid in maintaining blood base parameters; the free acid tended to decrease blood bases, whereas the salt form did not induce acidification and showed trends toward improved acid-base status, although the possibility of mild alkalinization via decreased pCO2 requires further investigation [1]. Blood L-lactate levels were significantly lower (P<0.05) in supplemented animals versus controls from the first week, with differences between control and malate salt in the finishing period [1].

Animal nutrition Acid-base homeostasis Ruminant feed additive

Aqueous Solubility: Disodium L-malate vs. Calcium Malate in Concentrated Liquid Formulations

Disodium L-malate exhibits high aqueous solubility exceeding 100 g/L at 20 °C, as specified in manufacturer technical datasheets . In contrast, the calcium salt of malic acid (calcium malate, C4H4CaO5) has a reported solubility of approximately 1.2 g per 100 mL (12 g/L) at 25 °C, representing an order-of-magnitude difference [1]. This solubility gap has practical implications: the commercial ruminant feed additive 'Rumalato' is formulated as a mixture of 16% disodium malate and 84% calcium malate precisely because the disodium component enhances overall solubility while the calcium component provides the desired mineral delivery [2].

Solubility Liquid formulation Feed additive

Flavor Modulation: Disodium L-malate 'Soft Acid' Profile vs. Sodium Citrate 'Sharp' Acidity in Confections

Sensory evaluations documented in the Bartek Ingredients patent (US20230248033A1) demonstrate that partial malate salts (including monosodium malate, the partially neutralized counterpart of disodium L-malate) modulate the temporal flavor profile of pectin-based gummies, providing differences in onset, peak, and lingering sweetness compared to sodium citrate buffers [1]. Figures 3, 6A, 6B, and 6C of the patent present comparative flavor descriptor ratings showing that malate-buffered gummies exhibit a more rounded, 'juicy' fruit character, whereas citrate-buffered gummies exhibit a dominant acidic 'spiky' note [1]. The malate system is noted to avoid the 'dominant acidic note typically found in HM pectin-based gummy compositions' and to enhance the perception of natural sweetness [1].

Flavor science Confectionery Sensory analysis

Ruminal Butyrate Enhancement: Disodium/Calcium Malate Mixture vs. Unsupplemented Control in Lamb Diets

In a 35-day feeding trial with Merino lambs, supplementation with a malate mixture (16% disodium malate:84% calcium malate) at 4 g/kg concentrate (MAL-4) significantly increased the molar proportion of butyrate in ruminal fluid from 4.29% (control) to 6.14% (P = 0.003), with the 8 g/kg level (MAL-8) yielding 5.45% butyrate [1]. No significant effects were observed on intake, average daily gain, or digestibility, indicating that the primary fermentation shift was toward altered VFA partitioning rather than bulk digestion changes [1].

Rumen fermentation Volatile fatty acids Lamb nutrition

Procurement-Driven Application Scenarios for Disodium L-malate Based on Quantitative Differentiation Evidence


HM Pectin Confectionery: Precision pH Control for Gel Strength and Preservative Efficacy

In high-methoxyl pectin gummy and jelly manufacturing, disodium L-malate buffers within the critical pH 3.2–3.6 window more effectively than sodium citrate, as its parent acid pKa of 3.40 is closer to the optimal 3.4 midpoint [1]. This precision reduces pH drift during setting, maintaining a higher fraction of preservatives (sodium benzoate, potassium sorbate) in the active undissociated form and preventing pectin hydrolysis that leads to syneresis [1][2]. Procurement teams selecting disodium L-malate for this application benefit from reduced preservative dosage requirements and extended ambient shelf stability (12–24 months) [2].

Lyophilized Injectable Formulations: Crystallization-Free Freeze-Drying Buffer

For pharmaceutical lyophilization, disodium L-malate buffer systems uniquely avoid buffer component crystallization during freezing, unlike citrate and tartrate buffers, which crystallize and cause a pH shift that can degrade acid-sensitive APIs [3]. This property makes disodium L-malate the preferred buffer for freeze-dried injectables requiring consistent pH throughout the lyophilization cycle. Procurement should specify the L-enantiomer to ensure biological compatibility and reproducible thermal behavior [3].

Ruminant Feed Additive: Acid-Base Homeostasis and Ruminal Butyrate Stimulation

In high-concentrate ruminant diets, disodium L-malate (alone or in combination with calcium malate) provides two distinct advantages over free malic acid: it avoids the blood-base-depleting effect of the free acid while significantly increasing ruminal butyrate molar proportion by 43% at 4 g/kg concentrate supplementation [4][5]. Nutritionists and feed formulators should source disodium L-malate specifically for its dual role as a non-acidifying malate source and a fermentation modulator, especially for finishing-phase cattle and lambs where metabolic acidosis risk is elevated [4].

Concentrated Liquid Flavor Systems and Mineral Delivery: High-Solubility Malate Source

When formulating liquid concentrates for beverages, feed drinking-water additives, or mineral supplements, disodium L-malate's solubility (>100 g/L) is over 8-fold higher than calcium malate (~12 g/L) [6]. This enables higher-concentration stock solutions without precipitation, making disodium L-malate the malate salt of choice for applications requiring aqueous delivery of malate anion at high loading. Procurement specifications should verify solubility claim with a certificate of analysis including solubility at the intended use temperature .

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